N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
Description
N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-14-10-11-18(12-15(14)2)26-24(29)22-21(19-8-3-4-9-20(19)30-22)27-23(28)16-6-5-7-17(25)13-16/h3-13H,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGKPYSDMBZENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an amine, such as 3-fluorobenzamide, under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the original ones.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in biological studies to investigate its effects on cellular processes, enzyme activity, and protein interactions.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-3-(3-chlorobenzamido)benzofuran-2-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
N-(3,4-dimethylphenyl)-3-(3-bromobenzamido)benzofuran-2-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
N-(3,4-dimethylphenyl)-3-(3-iodobenzamido)benzofuran-2-carboxamide: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties and increased binding affinity to molecular targets.
Biological Activity
N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure integrates a benzofuran core with various functional groups, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 436.9 g/mol. The compound features:
- Benzofuran Core : A fused ring system consisting of a benzene and furan ring.
- Dimethyl Substitution : Enhances lipophilicity due to the presence of methyl groups on the phenyl ring.
- Fluorobenzamido Group : The fluorine atom potentially influences the compound's reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antinociceptive Effects : Similar compounds have shown significant pain-relieving properties. For instance, derivatives have been tested for their efficacy in various nociception models, indicating potential applications in pain management .
- Anticancer Activity : Some benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in pain pathways and cellular proliferation. The presence of fluorine may enhance binding affinity and stability within biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
How can a multi-step synthetic route be designed for N-(3,4-dimethylphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide, and what challenges arise in functional group compatibility?
Methodological Answer:
Designing a synthesis route requires sequential assembly of the benzofuran core, followed by coupling reactions. For example:
Benzofuran Core Formation : Cyclize phenol derivatives using acid catalysts (e.g., H₂SO₄) or transition-metal-mediated reactions ( ).
Amidation : Introduce the 3-fluorobenzamido group via carbodiimide coupling (e.g., DCC/DMAP) under anhydrous conditions ().
Carboxamide Attachment : React the intermediate with 3,4-dimethylaniline using peptide coupling reagents (e.g., HATU) ( ).
Challenges : Competing reactions between electron-rich substituents (e.g., methyl and fluoro groups) may require protecting group strategies. Purification via column chromatography or recrystallization is critical for isolating intermediates ().
What experimental parameters should be optimized to improve yield and purity during the synthesis of this compound?
Methodological Answer:
Key parameters include:
- Temperature : Maintain 0–5°C during coupling reactions to minimize side products ().
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reagent solubility ( ).
- Catalysts : Optimize DMAP concentration (0.1–1 eq.) to accelerate amidation ().
- Workup : Neutralize acidic byproducts with aqueous NaHCO₃ to prevent decomposition ().
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) ( ).
How can structure-activity relationship (SAR) studies be conducted to elucidate the role of the 3-fluoro and 3,4-dimethyl substituents in biological activity?
Methodological Answer:
Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing fluorine with chlorine or removing methyl groups) ().
Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition or cytotoxicity screens) and compare IC₅₀ values ().
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze binding interactions with target proteins ( ).
Key Insight : Fluorine’s electronegativity may enhance binding affinity, while methyl groups could improve lipophilicity ().
How should researchers address contradictions in reported bioactivity data for benzofuran carboxamides?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs ().
- Compound Purity : Validate purity (>98%) via NMR and LC-MS to exclude impurities as confounding factors ( ).
- Structural Confirmation : Use single-crystal X-ray diffraction (SHELX) to resolve ambiguities in regiochemistry ( ).
What computational tools and parameters are essential for predicting the pharmacokinetic profile of this compound?
Methodological Answer:
- Descriptors : Calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility using PubChem data ( ).
- ADMET Prediction : Use SwissADME or ADMETLab to forecast absorption and metabolism ( ).
- Docking Simulations : Map binding modes with CYP450 isoforms to predict metabolic stability ().
Which crystallographic techniques are recommended for resolving the 3D structure of this compound?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution diffraction ( ).
- Refinement : Apply SHELXL for small-molecule refinement and WinGX for graphical analysis ( ).
- Validation : Check for disorders using ORTEP-3 and validate hydrogen bonding networks ( ).
How can enzyme inhibition mechanisms be experimentally validated for this compound?
Methodological Answer:
Kinetic Assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) in the presence of the compound to identify competitive/non-competitive inhibition ().
SPR/BLI : Quantify binding affinity (KD) using surface plasmon resonance or bio-layer interferometry ().
Mutagenesis : Modify active-site residues (e.g., catalytic lysine) to confirm target engagement ().
What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ ~10 ppm) ( ).
- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns ().
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity ( ).
How can stability studies under physiological conditions inform formulation strategies?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC ().
- Thermal Analysis : Perform TGA/DSC to determine melting points and thermal decomposition thresholds ().
- Light Sensitivity : Store samples under UV/visible light and assess photodegradation products ().
What strategies are effective for designing analogs with improved target selectivity?
Methodological Answer:
Bioisosteric Replacement : Substitute the 3-fluorobenzamido group with trifluoromethyl or cyano groups ().
QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties with activity ().
Selectivity Screening : Profile analogs against related protein isoforms (e.g., kinase family members) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
